molecular formula C14H24N4O3S B4741931 N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4741931
M. Wt: 328.43 g/mol
InChI Key: YJTIUHOTLJZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the pyrazole-piperidine intermediate with a carboxamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: This compound is unique due to its specific combination of functional groups and rings.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups.

Uniqueness

The uniqueness of N3-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-17-9-13(11(2)16-17)8-15-14(19)12-6-5-7-18(10-12)22(3,20)21/h9,12H,4-8,10H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIUHOTLJZVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.